molecular formula C23H22N2O4 B11677780 4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide

4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B11677780
M. Wt: 390.4 g/mol
InChI Key: LXESOVBKJGWTSD-UHFFFAOYSA-N
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Description

4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes methoxy groups and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

4-methoxy-N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C23H22N2O4/c1-28-19-12-8-17(9-13-19)23(27)25-22(21(26)16-6-4-3-5-7-16)24-18-10-14-20(29-2)15-11-18/h3-15,22,24H,1-2H3,(H,25,27)

InChI Key

LXESOVBKJGWTSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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